molecular formula C18H14O6 B7739309 {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid CAS No. 405920-61-8

{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B7739309
CAS No.: 405920-61-8
M. Wt: 326.3 g/mol
InChI Key: XEZQQAYPTKXYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and anhydrous aluminum chloride as a catalyst.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the chromen-4-one derivative with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory and oxidative stress pathways.

    Modulation of Signaling Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid
  • {[3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid
  • {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Uniqueness

{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-15-5-3-2-4-12(15)14-9-24-16-8-11(23-10-17(19)20)6-7-13(16)18(14)21/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZQQAYPTKXYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164347
Record name 2-[[3-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405920-61-8
Record name 2-[[3-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405920-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.